molecular formula C7H4ClN3O B1384357 8-Chloropyrido[3,4-d]pyrimidin-4-ol CAS No. 84341-13-9

8-Chloropyrido[3,4-d]pyrimidin-4-ol

Cat. No. B1384357
CAS RN: 84341-13-9
M. Wt: 181.58 g/mol
InChI Key: BUERZTTWXDSSIY-UHFFFAOYSA-N
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Description

“8-Chloropyrido[3,4-d]pyrimidin-4-ol” is a chemical compound with the molecular formula C7H4ClN3O . It is also known by its IUPAC name, 8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one .


Synthesis Analysis

The synthesis of “this compound” involves a mixture of 3-amino-2-chloropyridine-4-carboxamide in triethyl orthoformate, stirred at reflux for 18 hours . The reaction mixture is then concentrated and triturated with hexanes. The solid is filtered and dried to give the title compound .


Molecular Structure Analysis

The molecular weight of “this compound” is 181.58 . Its InChI code is 1S/C7H4ClN3O/c8-6-5-4(1-2-9-6)7(12)11-3-10-5/h1-3H,(H,10,11,12) .


Physical And Chemical Properties Analysis

“this compound” is a solid under normal conditions . The compound is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Anticancer Applications

  • Synthesis and Evaluation as Anticancer Agents : 8-Chloropyrido[3,4-d]pyrimidin-4-ol derivatives have been synthesized and evaluated for their potential as anticancer agents. Specifically, their selective activities against breast and renal cancer cell lines were noted, suggesting their potential in cancer therapy (Wei & Malhotra, 2012).

Anti-Inflammatory and Analgesic Applications

  • Synthesis for Anti-Inflammatory and Analgesic Activities : Novel derivatives of this compound have been designed and synthesized, showing significant anti-inflammatory and analgesic activities. This research points to the therapeutic potential of these compounds in treating inflammation and pain-related conditions (Muralidharan, James Raja, & Deepti, 2019).

Osteoarthritis Treatment

  • Matrix Metalloproteinase-13 Inhibitors for Osteoarthritis : Pyrido[3,4-d]pyrimidin-4-ones, related to this compound, have been identified as specific inhibitors of matrix metalloproteinase-13, offering a potential therapeutic avenue for treating osteoarthritis. Their oral activity and efficacy in preventing cartilage damage highlight their clinical relevance (Li et al., 2008).

Drug Design and Synthesis

  • Methodologies for Drug Synthesis : Research has focused on developing methodologies for synthesizing this compound derivatives. These methodologies are crucial for producing a variety of compounds for further biological and pharmacological evaluation (Mont et al., 2004).

Antimicrobial and Anti-Inflammatory Agents

  • Synthesis as Antimicrobial and Anti-Inflammatory Agents : Thieno and pyrido[4,3-d]pyrimidin-4(3H)-ones, structurally similar to this compound, have been synthesized and tested as antimicrobial and anti-inflammatory agents. Their activity against fungi, bacteria, and inflammation suggests potential for medical applications (Tolba et al., 2018).

Nonlinear Optical Properties

  • Nonlinear Optical Exploration : Derivatives of pyrimidine, a core component of this compound, have been studied for their nonlinear optical properties. These findings are significant for potential applications in medicine and nonlinear optics fields (Hussain et al., 2020).

Analgesic Property Enhancement

  • Enhancing Analgesic Properties : Chemical modifications of pyrido[1,2-a]pyrimidine, closely related to this compound, have been explored to enhance their analgesic properties. This research indicates the potential for developing more effective pain-relief drugs (Ukrainets et al., 2015).

Crystallography and Molecular Structure

  • Crystallographic Studies : Detailed crystallographic studies of compounds structurally similar to this compound have provided insights into their molecular structure and stability, crucial for understanding their biological activity (Anthal et al., 2014).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Biochemical Analysis

Biochemical Properties

8-Chloropyrido[3,4-d]pyrimidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent inhibitor of histone lysine demethylases (KDMs), specifically KDM4 (JMJD2) and KDM5 (JARID1) subfamilies . These interactions are essential for regulating gene expression and maintaining cellular homeostasis. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting the epigenetic landscape of the cell.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of KDMs leads to changes in histone methylation patterns, which in turn affects gene expression . Additionally, the compound has been shown to exhibit cytotoxic effects on cancer cell lines, indicating its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the Fe(II) in the active site of KDMs, inhibiting their demethylase activity . This inhibition results in the accumulation of methylated histones, leading to altered gene expression profiles. Furthermore, the compound’s ability to permeate cells and inhibit KDMs selectively over other subfamilies highlights its specificity and potential therapeutic value .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere conditions at 2-8°C . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of KDM activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits KDM activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and off-target effects . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound’s inhibition of KDMs affects metabolic flux and metabolite levels, further influencing cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s ability to permeate the blood-brain barrier and its high gastrointestinal absorption highlight its potential for systemic therapeutic applications . Additionally, its distribution within tissues and cells affects its localization and accumulation, influencing its overall efficacy and safety profile.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with KDMs and other biomolecules, ensuring its effective inhibition of enzyme activity and modulation of gene expression.

properties

IUPAC Name

8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-6-5-4(1-2-9-6)7(12)11-3-10-5/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUERZTTWXDSSIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=O)NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84341-13-9
Record name 8-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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